Azetidine-2,4-dione
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Overview
Description
Azetidine-2,4-dione is a four-membered nitrogen-containing heterocycle, also known as a β-lactam. This compound is characterized by its strained ring structure, which imparts unique reactivity and stability. This compound and its derivatives have garnered significant attention in medicinal chemistry due to their biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Azetidine-2,4-dione can be synthesized through various methods. One common approach involves the Staudinger ketene-imine cycloaddition reaction. This method entails the one-pot reaction of substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . Another method involves the photochemical reaction of N-formyl-α-oxoamides, which yields 3-hydroxyazetidine-2,4-diones .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes to ensure high yield and purity. The use of oxalyl chloride for ketene generation in a one-pot reaction at room temperature has been shown to be effective in producing this compound with high diastereoselectivity .
Chemical Reactions Analysis
Types of Reactions: Azetidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly with primary aliphatic amines, forming malonamide linkages.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Primary aliphatic amines are commonly used in substitution reactions, often under mild conditions.
Major Products:
Oxidation: Oxo derivatives.
Reduction: Amine derivatives.
Substitution: Malonamide linkages.
Scientific Research Applications
Azetidine-2,4-dione has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of azetidine-2,4-dione primarily involves its role as an acylating agent. It targets serine proteases, such as human leukocyte elastase, by acylating the active site serine residue. This acylation leads to the inhibition of the enzyme’s activity, thereby modulating inflammatory responses .
Comparison with Similar Compounds
Azetidine-2-one: Another four-membered nitrogen-containing heterocycle, known for its use in antibiotics like penicillin and cephalosporin.
Pyrrolidine: A five-membered nitrogen-containing heterocycle with less ring strain compared to azetidine-2,4-dione.
Indoline: A bicyclic compound with a nitrogen atom in one of the rings, used in various medicinal applications.
Uniqueness: this compound stands out due to its significant ring strain, which imparts unique reactivity and stability. This makes it a valuable scaffold in medicinal chemistry for designing inhibitors and other bioactive molecules .
Properties
CAS No. |
4475-32-5 |
---|---|
Molecular Formula |
C3H3NO2 |
Molecular Weight |
85.06 g/mol |
IUPAC Name |
azetidine-2,4-dione |
InChI |
InChI=1S/C3H3NO2/c5-2-1-3(6)4-2/h1H2,(H,4,5,6) |
InChI Key |
WBTCPVUCKKBWBS-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC1=O |
Origin of Product |
United States |
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